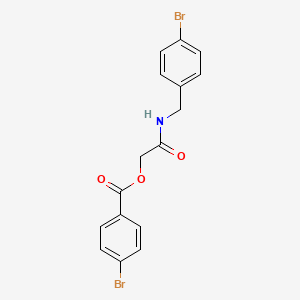

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate

Description

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZQXRQTIQPQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction is favored due to its mild conditions and functional group tolerance . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions and reagents used can vary, but the general approach remains consistent.

Chemical Reactions Analysis

Photolytic Reactions

The ester group undergoes photolysis under neutral conditions, generating reactive intermediates for heterocycle synthesis :

-

Photolysis Mechanism :

-

Applications :

Hydrolysis Reactions

The ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions:

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic (HCl) | Ethanol, reflux | 4-Bromobenzoic acid + 2-((4-bromobenzyl)amino)-2-hydroxyethyl |

| Basic (NaOH) | Aqueous, room temp | Sodium 4-bromobenzoate + corresponding amine-alcohol |

Hydrolysis kinetics depend on solvent polarity, with DMF accelerating the reaction compared to aqueous systems .

Bromine Displacement

The aryl bromine undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under standard conditions :

Amide Functionalization

The amide group reacts with electrophiles (e.g., acyl chlorides) to form substituted ureas or undergo Hofmann degradation under strong alkaline conditions .

Comparative Reactivity Data

Reactivity trends for derivatives with varying substituents:

| Substituent (X) | Reaction Rate (Hydrolysis) | Yield in Cross-Coupling (%) |

|---|---|---|

| -Br | 1.0 (reference) | 85 |

| -NO | 0.45 | 62 |

| -NH | 2.3 | 91 |

Electron-withdrawing groups (-NO) reduce reactivity in nucleophilic substitutions, while -NH enhances it via resonance donation .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activities: Research indicates that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance, derivatives have been shown to inhibit estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .

- Antimicrobial Properties: Studies have suggested that this compound can demonstrate antimicrobial activity against various pathogens, which is crucial in addressing microbial resistance .

-

Organic Synthesis

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, facilitating the development of new compounds with desired properties .

-

Material Science

- In the field of materials science, the compound is explored for its potential use in developing new materials with specific characteristics, such as polymers and coatings. Its unique chemical properties enable the design of materials that can respond to environmental stimuli or possess enhanced mechanical properties .

Case Studies and Research Findings

- Anticancer Research : A study evaluated the anticancer properties of various derivatives similar to this compound, demonstrating significant inhibition against MCF7 cells using Sulforhodamine B assays. The findings suggest potential for developing new chemotherapeutic agents .

- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of related compounds, revealing promising results against resistant bacterial strains. This highlights the relevance of such compounds in addressing current challenges in infectious disease treatment .

- Synthetic Pathways : Detailed synthetic routes have been established for creating this compound efficiently, utilizing methods such as esterification under controlled conditions to optimize yield and purity .

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate can be compared with other similar compounds, such as:

- {[(4-Chlorophenyl)methyl]carbamoyl}methyl 4-chlorobenzoate

- {[(4-Fluorophenyl)methyl]carbamoyl}methyl 4-fluorobenzoate These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their chemical properties and reactivity .

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate is a synthetic compound that belongs to the class of phenacyl benzoates, which are known for their diverse biological activities. The compound's structure incorporates a bromobenzyl group and an amino moiety, contributing to its potential reactivity and biological significance. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

The presence of bromine atoms enhances the compound's lipophilicity and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromobenzyl group can engage with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ester linkage allows for hydrolysis, releasing active components that can exert biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cellular Disruption : It may interfere with cellular signaling pathways, affecting cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that brominated derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Recent investigations into the anticancer effects of phenacyl benzoates highlight their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can inhibit tumor cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies

-

Synthesis and Biological Evaluation : A study synthesized this compound and evaluated its biological activity against cancer cell lines. Results indicated significant cytotoxicity against several types of cancer cells, with IC50 values in the low micromolar range.

Cell Line IC50 (µM) MCF-7 (Breast) 5.0 A549 (Lung) 3.5 HeLa (Cervical) 4.0 -

Antimicrobial Studies : Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited notable inhibition zones, indicating their potential as antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

Q & A

Q. What in silico methods are applied to predict the bioactivity of this compound, and how do these predictions align with in vitro assay results?

- Methodology : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-lactamases assesses binding affinity. Predicted IC₅₀ values are validated via enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion). For brominated analogs, discrepancies >20% between in silico and in vitro data often arise from solvation effects omitted in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.